molecular formula C18H24N2 B3145724 N1,N2-Bis(4-methylbenzyl)-1,2-ethanediamine CAS No. 58015-09-1

N1,N2-Bis(4-methylbenzyl)-1,2-ethanediamine

Cat. No.: B3145724
CAS No.: 58015-09-1
M. Wt: 268.4 g/mol
InChI Key: SITQVAFDPSJLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N2-Bis(4-methylbenzyl)-1,2-ethanediamine is a chemical compound that belongs to the class of diamines It is characterized by the presence of two 4-methylbenzyl groups attached to a 1,2-ethanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-Bis(4-methylbenzyl)-1,2-ethanediamine typically involves the reaction of 1,2-ethanediamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

1,2-ethanediamine+24-methylbenzyl chlorideThis compound+2HCl\text{1,2-ethanediamine} + 2 \text{4-methylbenzyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} 1,2-ethanediamine+24-methylbenzyl chloride→this compound+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1,N2-Bis(4-methylbenzyl)-1,2-ethanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce amines.

Scientific Research Applications

N1,N2-Bis(4-methylbenzyl)-1,2-ethanediamine has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N1,N2-Bis(4-methylbenzyl)-1,2-ethanediamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • N1,N2-Bis(2-methylbenzyl)-1,2-ethanediamine
  • N1,N2-Bis(3-methylbenzyl)-1,2-ethanediamine
  • N1,N2-Bis(4-chlorobenzyl)-1,2-ethanediamine

Uniqueness

N1,N2-Bis(4-methylbenzyl)-1,2-ethanediamine is unique due to the presence of 4-methylbenzyl groups, which impart specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

N,N'-bis[(4-methylphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-15-3-7-17(8-4-15)13-19-11-12-20-14-18-9-5-16(2)6-10-18/h3-10,19-20H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITQVAFDPSJLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCNCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N1,N2-Bis(4-methylbenzyl)-1,2-ethanediamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N1,N2-Bis(4-methylbenzyl)-1,2-ethanediamine
Reactant of Route 3
Reactant of Route 3
N1,N2-Bis(4-methylbenzyl)-1,2-ethanediamine
Reactant of Route 4
Reactant of Route 4
N1,N2-Bis(4-methylbenzyl)-1,2-ethanediamine
Reactant of Route 5
Reactant of Route 5
N1,N2-Bis(4-methylbenzyl)-1,2-ethanediamine
Reactant of Route 6
Reactant of Route 6
N1,N2-Bis(4-methylbenzyl)-1,2-ethanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.